

An In-depth Technical Guide to 3-(2-Pyridinylmethyl)uridine

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Compound of Interest		
Compound Name:	3-(2-Pyridinylmethyl)uridine	
Cat. No.:	B12399972	Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **3-(2-Pyridinylmethyl)uridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

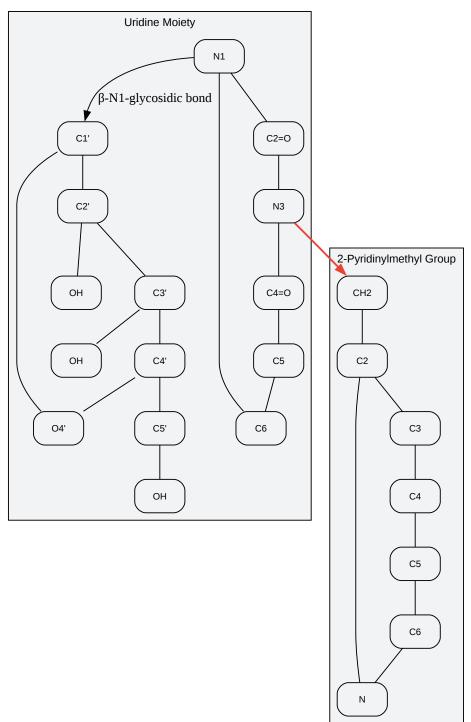
Chemical Structure and Identification

3-(2-Pyridinylmethyl)uridine, also known as N3-[(Pyrid-2-yl)methyl]uridine, is a modified nucleoside, specifically a derivative of uridine.[1] The core structure consists of a uridine molecule, which is composed of a uracil base attached to a ribose sugar ring. In this derivative, a 2-pyridinylmethyl group is covalently bonded to the nitrogen at the 3-position (N3) of the uracil ring.

The chemical structure is confirmed by its SMILES string: O=C(N1CC2=CC=CC=N2)N([C@@H]3O--INVALID-LINK---INVALID-LINK---[C@H]3O)C=CC1=O.[1]

Structural Diagram





Chemical Structure of 3-(2-Pyridinylmethyl)uridine

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Diagram of the **3-(2-Pyridinylmethyl)uridine** structure.



Physicochemical Properties

A summary of the key physicochemical properties of **3-(2-Pyridinylmethyl)uridine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C15H17N3O6	[1]
Molecular Weight	335.31 g/mol	[1]
CAS Number	1427676-15-0	[1]
Appearance	(Not specified)	
Solubility	(Not specified)	_
Melting Point	(Not specified)	

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-(2-

Pyridinylmethyl)uridine is not readily available in the cited literature, a general and plausible synthetic route can be inferred from established methods for the N3-alkylation of uridine and its derivatives. The synthesis would likely involve the reaction of uridine with a suitable 2-pyridinylmethyl halide (e.g., 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine) in the presence of a base.

A general procedure would be as follows:

- Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions at
 the hydroxyl groups of the ribose moiety, they are typically protected. A common method is
 the formation of a 2',3'-O-isopropylidene derivative by reacting uridine with acetone or 2,2dimethoxypropane in the presence of an acid catalyst. The 5'-hydroxyl group can be
 protected with a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group.
- N3-Alkylation: The protected uridine is then reacted with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. This reaction is carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, and in the presence of a non-nucleophilic base,





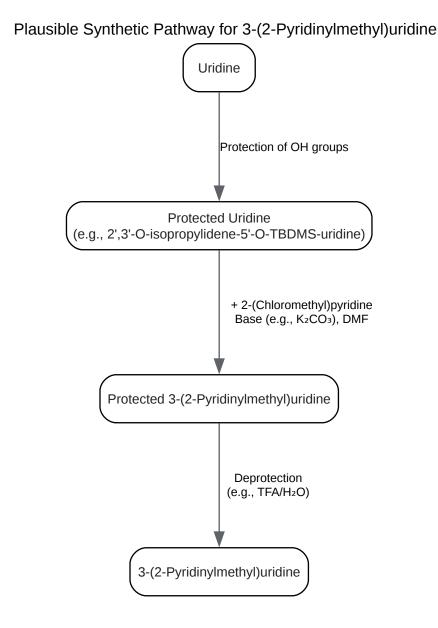


such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the N3 position of the uracil ring, facilitating the nucleophilic attack on the pyridinylmethyl halide.

- Deprotection: Following the successful alkylation at the N3 position, the protecting groups on the ribose hydroxyls are removed. Acidic conditions, such as treatment with trifluoroacetic acid (TFA) in water, are typically used to remove the isopropylidene and silyl protecting groups.
- Purification: The final product, **3-(2-Pyridinylmethyl)uridine**, is then purified from the reaction mixture using standard techniques such as column chromatography on silica gel.

Synthetic Pathway Diagram





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A generalized synthetic scheme for **3-(2-Pyridinylmethyl)uridine**.

Biological Activity and Potential Applications

3-(2-Pyridinylmethyl)uridine is classified as a uridine analogue. Uridine and its derivatives are known to have a range of biological activities and therapeutic potentials.[1][2]



Studies on N3-substituted uridine derivatives have revealed various pharmacological effects. For instance, compounds like N3-benzyluridine and N3-phenacyluridine have demonstrated hypnotic activity in animal models.[3] Other N3-substituted pyrimidine nucleosides have shown antinociceptive (pain-relieving) effects.[4]

Specifically for **3-(2-Pyridinylmethyl)uridine**, it is suggested to have potential applications in several areas:

- Neurological Disorders: As a uridine analogue, it may possess antiepileptic, anticonvulsant, and anxiolytic properties.[1]
- Cardiovascular Health: There is a potential for development as a novel antihypertensive agent.[1]
- Oncology: The compound is implicated in cancer-programmed cell death, suggesting a
 potential role in cancer research and therapy.[1]

Further research is necessary to fully elucidate the specific mechanisms of action and to validate these potential therapeutic applications.

Summary and Future Directions

3-(2-Pyridinylmethyl)uridine is a chemically defined derivative of the endogenous nucleoside uridine. Its structure is well-characterized, and plausible synthetic routes can be devised based on standard organic chemistry principles. The existing literature on related N3-substituted uridine analogues suggests a range of potential biological activities, particularly in the central nervous system and in oncology.

Future research should focus on the following areas:

- Detailed Synthesis and Characterization: Optimization of the synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).
- In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm and quantify its potential antiepileptic, anxiolytic, antihypertensive, and anticancer activities.



- Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which 3-(2-Pyridinylmethyl)uridine exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues
 to understand the key structural features required for its biological activity, which can guide
 the design of more potent and selective compounds.

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